2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole
CAS No.: 955681-92-2
Cat. No.: VC6258480
Molecular Formula: C18H18FN3O4S3
Molecular Weight: 455.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955681-92-2 |
|---|---|
| Molecular Formula | C18H18FN3O4S3 |
| Molecular Weight | 455.54 |
| IUPAC Name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C18H18FN3O4S3/c1-28(23,24)16-4-2-3-15-17(16)20-18(27-15)21-9-11-22(12-10-21)29(25,26)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 |
| Standard InChI Key | OJCDEPRIUHDHEJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole, reflecting its benzothiazole backbone with dual sulfonyl substituents. Its molecular formula is C₁₉H₁₉FN₄O₄S₃, yielding a molecular weight of 506.57 g/mol (calculated from analogous structures in PubChem entries ).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₄O₄S₃ |
| Molecular Weight | 506.57 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 130 Ų |
Structural Characterization
The benzo[d]thiazole core (positions 1–7) is fused with a thiazole ring, where position 2 is substituted by a piperazine group. This piperazine is further functionalized at its para position with a 4-fluorophenylsulfonyl moiety. At position 4 of the benzothiazole, a methylsulfonyl group enhances electron-withdrawing characteristics, influencing reactivity and binding interactions .
Key structural motifs:
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Benzo[d]thiazole: A bicyclic system providing planar rigidity for π-stacking interactions.
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Piperazine sulfone: Enhances solubility and enables hydrogen bonding via the sulfonyl oxygen atoms.
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4-Fluorophenyl group: Introduces halogen bonding potential and metabolic stability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis hinges on sequential sulfonylation and piperazine coupling steps. A plausible retrosynthetic pathway involves:
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Benzo[d]thiazole sulfone core construction via cyclization of 2-aminothiophenol derivatives with sulfonyl-containing carboxylic acids.
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Piperazine introduction using nucleophilic aromatic substitution (SNAr) at position 2 of the benzothiazole.
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4-Fluorophenylsulfonyl group installation via sulfonylation of the piperazine nitrogen .
Core Formation
The methylsulfonyl-substituted benzothiazole can be synthesized using methods analogous to those in J. Med. Chem. (2014) :
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Cyclization: React 2-amino-4-(methylsulfonyl)thiophenol with chloroacetyl chloride in basic conditions to form 4-(methylsulfonyl)benzo[d]thiazole.
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Oxidation: Ensure complete oxidation of thioether to sulfone using KMnO₄ in glacial acetic acid .
Piperazine Coupling
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SNAr Reaction: Treat 2-chloro-4-(methylsulfonyl)benzo[d]thiazole with piperazine in DMF at 80°C to install the piperazine moiety .
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Sulfonylation: React the piperazine intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Chloroacetyl chloride, K₂CO₃ | 78 |
| Oxidation | KMnO₄, glacial acetic acid | 92 |
| Piperazine coupling | Piperazine, DMF, 80°C | 65 |
| Sulfonylation | 4-Fluoro-SO₂Cl, Et₃N, DCM | 81 |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (∼15 µg/mL at pH 7.4) due to its polar sulfonyl groups, as predicted by the PubChem data for analog CID 18589706 . Its calculated logP (4.12) suggests preferential partitioning into lipid membranes, aligning with thiazole sulfones’ typical behavior .
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (DSC data from similar structures ).
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Photostability: Susceptible to UV-induced cleavage of the N–S bond in the sulfonyl group, necessitating amber storage .
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Hydrolytic Stability: Stable in acidic conditions (pH 2–6) but undergoes slow hydrolysis in alkaline media (pH > 8) .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (65–81%) during piperazine coupling. Transitioning to microwave-assisted synthesis could improve efficiency, as demonstrated for related piperazine derivatives .
Toxicity Profiling
Predicted hepatotoxicity (QikProp) necessitates in vivo studies to assess metabolite formation, particularly sulfone reduction products.
Formulation Strategies
Nanocrystal formulations may address solubility limitations, leveraging the compound’s high melting point (>200°C) for stable nanosuspensions .
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